REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C(O)=O)[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:15][C:16]([O:19][C:20]([O:22]C(OC(C)(C)C)=O)=O)([CH3:18])[CH3:17].[N-:30]=[N+]=[N-].[Na+].C(=O)(O)[O-].[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1COCC1.FC(F)(F)S([O-])(=O)=O.[Zn+2].FC(F)(F)S([O-])(=O)=O.CCOC(C)=O>[C:16]([O:19][C:20](=[O:22])[NH:30][C:8]1([C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:7][CH:6]=2)[CH2:9][CH2:10][CH2:11]1)([CH3:18])([CH3:17])[CH3:15] |f:2.3,4.5,6.7,9.10.11|
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Name
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|
Quantity
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10.89 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1(CCC1)C(=O)O
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Name
|
|
Quantity
|
10.9 mL
|
Type
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reactant
|
Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
9.71 g
|
Type
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reactant
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Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
2.048 mL
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Type
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catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
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zinc trifluoromethansulfonate
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Quantity
|
0.155 g
|
Type
|
catalyst
|
Smiles
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FC(S(=O)(=O)[O-])(F)F.[Zn+2].FC(S(=O)(=O)[O-])(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The suspension was filtered through a glass frit
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Type
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EXTRACTION
|
Details
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the filtrate was extracted with EtOAc
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Type
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WASH
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Details
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washing with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by normal phase flash chromatography
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Type
|
WASH
|
Details
|
eluting with 5-15% EtOAc/Hex
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)Br)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |